

# Vegfr-2-IN-13: A Potent Kinase Inhibitor for Angiogenesis Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Vegfr-2-IN-13

Cat. No.: B12410975

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vegfr-2-IN-13**, also identified as compound 19a in the primary literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As a member of the[1][2][3]triazolo[4,3-a]quinoxaline class of compounds, **Vegfr-2-IN-13** demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel anti-angiogenic therapies. This technical guide provides a comprehensive overview of the available data on **Vegfr-2-IN-13**, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols to facilitate its study and application in a research setting.

## Core Compound Data

**Vegfr-2-IN-13** has been characterized by its potent inhibition of VEGFR-2 and its antiproliferative effects against various cancer cell lines. The key quantitative data from the primary literature are summarized below for easy reference and comparison.

Parameter	Value	Cell Line/Target	Reference Compound	Reference Value
VEGFR-2 Inhibition (IC50)	3.4 nM	Recombinant Human VEGFR-2	Sorafenib	3.12 nM
Antiproliferative Activity (IC50)	8.2 µM	MCF-7 (Breast Cancer)	Sorafenib	3.51 µM
5.4 µM	HepG2 (Liver Cancer)	Sorafenib	2.17 µM	
Cell Cycle Arrest	G2/M Phase	HepG2	-	-
Apoptosis Induction (HepG2)				
Pro-apoptotic Bax Expression	2.33-fold increase	HepG2	-	-
Anti-apoptotic Bcl-2 Expression	1.88-fold decrease	HepG2	-	-
Cleaved Caspase-3 Expression	2.44-fold increase	HepG2	-	-
Cleaved Caspase-9 Expression	2.69-fold increase	HepG2	-	-

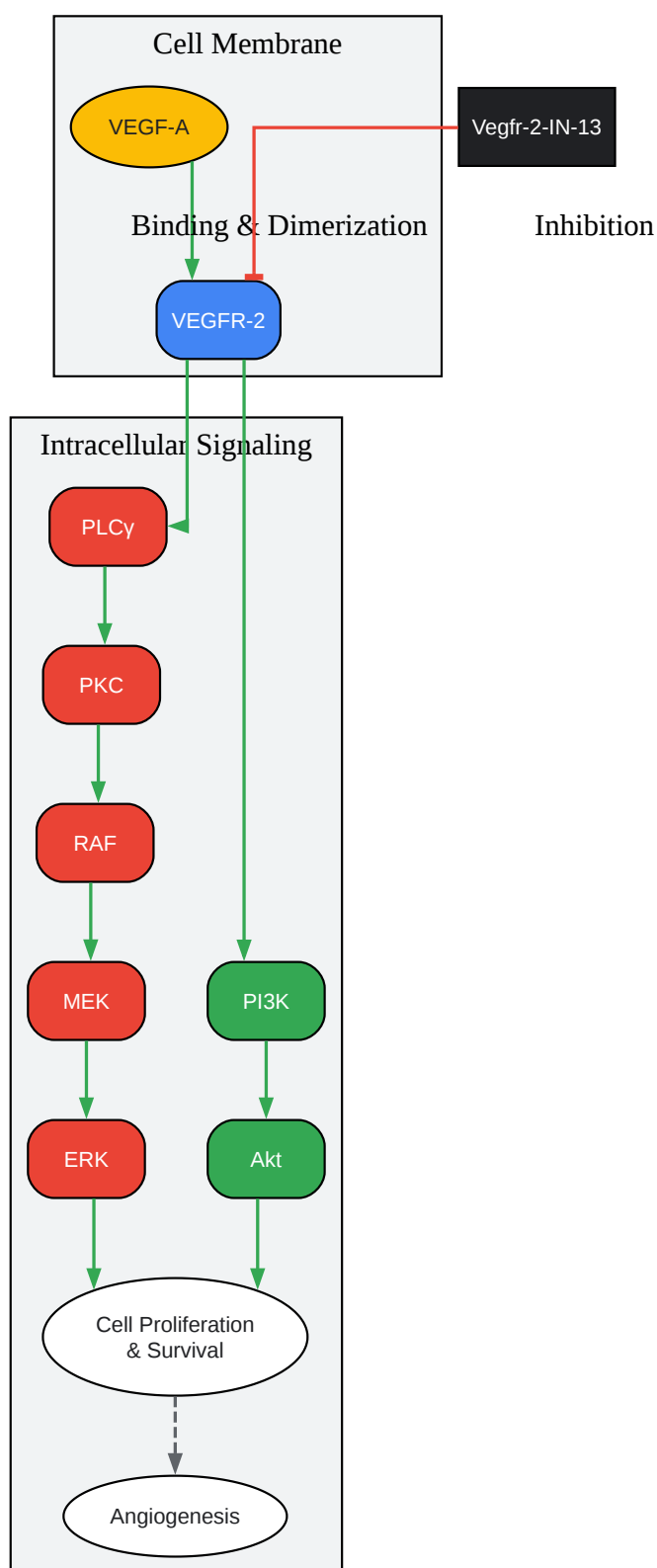
## Mechanism of Action

**Vegfr-2-IN-13** exerts its anticancer effects through the inhibition of VEGFR-2, leading to the disruption of downstream signaling pathways crucial for tumor angiogenesis and cell survival. In HepG2 liver cancer cells, treatment with **Vegfr-2-IN-13** has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. This apoptotic response is mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic

protein Bcl-2, leading to the activation of the caspase cascade, as evidenced by the increased expression of cleaved caspase-3 and caspase-9.

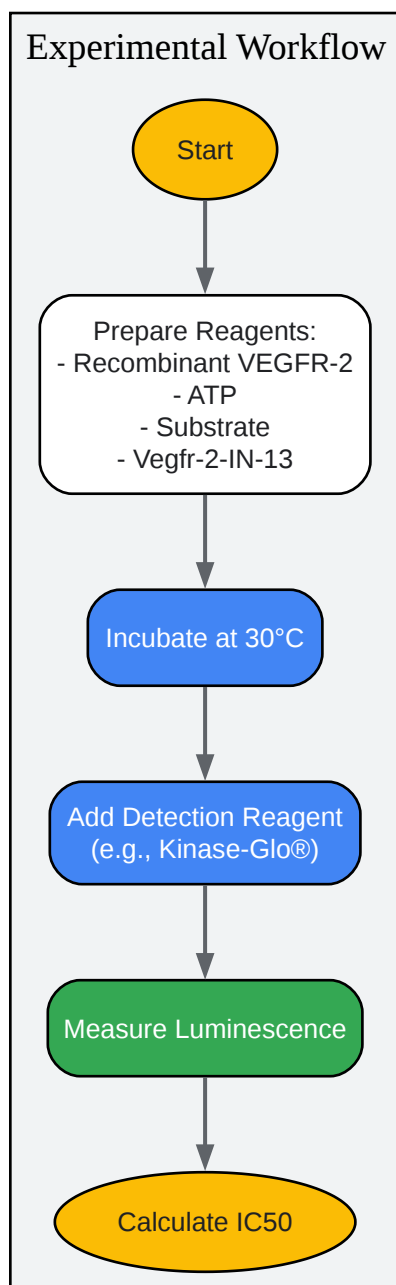
## Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures associated with **Vegfr-2-IN-13**, the following diagrams have been generated using the DOT language.



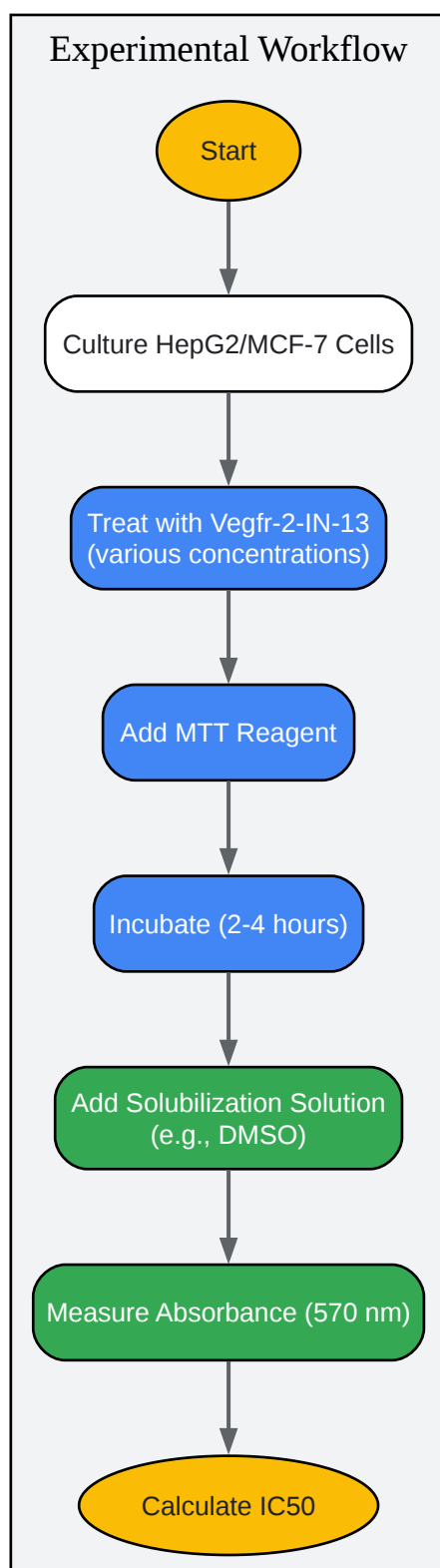
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Caption: VEGFR-2 Signaling Pathway and Inhibition by **Vegfr-2-IN-13**.



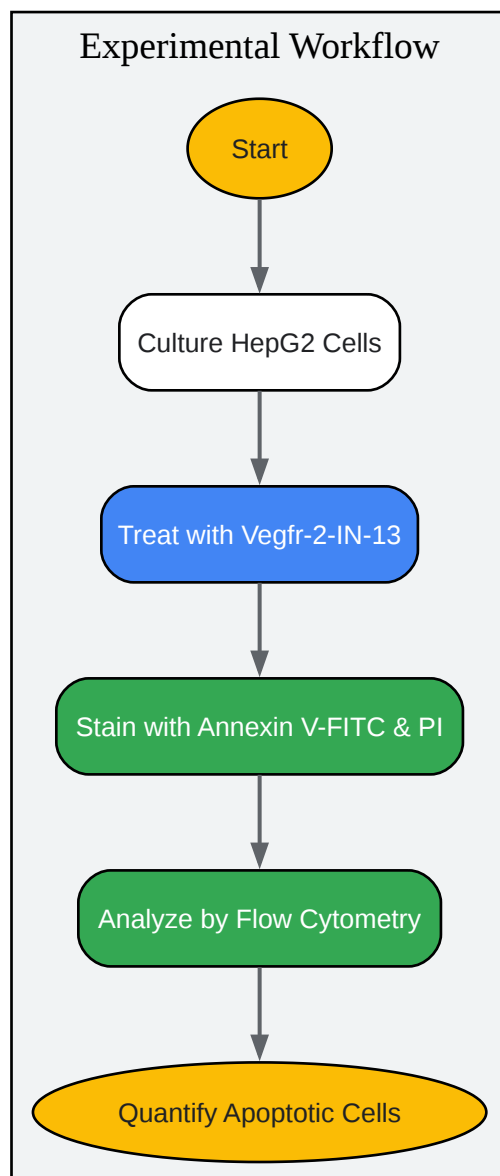
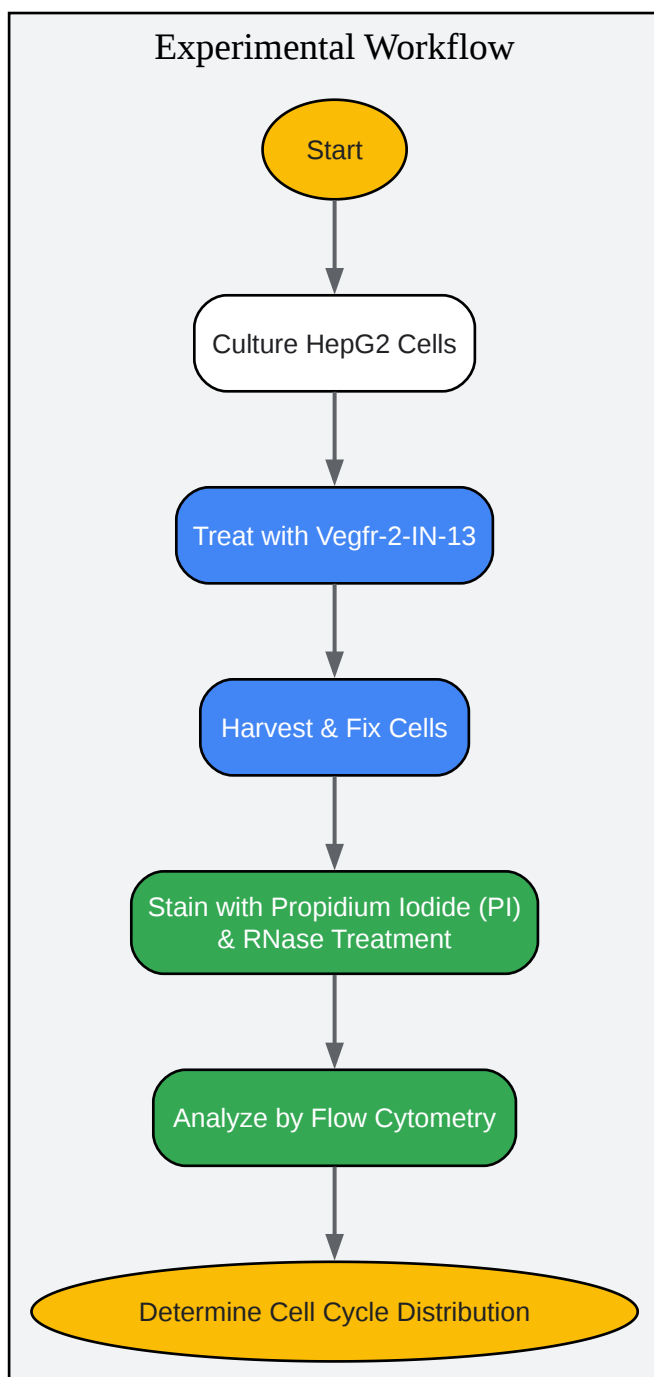
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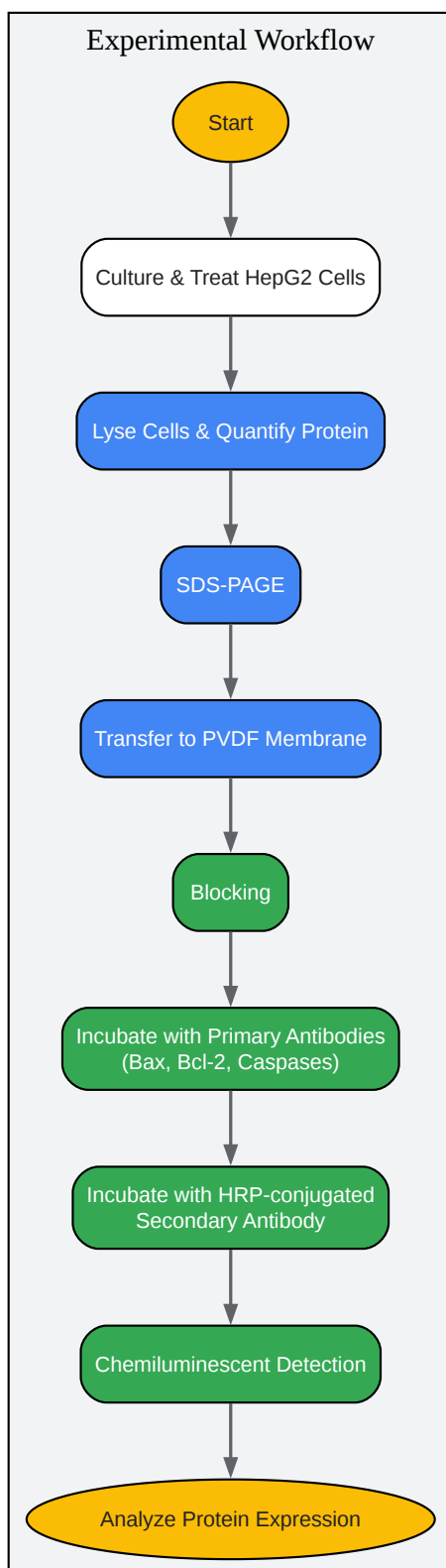
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.



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Caption: MTT Assay Workflow for Antiproliferative Activity.





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## References

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- To cite this document: BenchChem. [Vegfr-2-IN-13: A Potent Kinase Inhibitor for Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410975#vegfr-2-in-13-literature-review]

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